

Synthesis of 4-Amino-N-methylnicotinamide: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 4-Amino-N-methylnicotinamide

Cat. No.: B3030468

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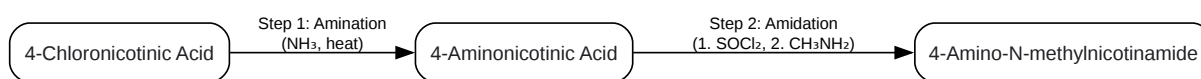
This document provides a comprehensive, step-by-step guide for the laboratory synthesis of **4-Amino-N-methylnicotinamide**, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis, offering not just a procedural outline but also insights into the rationale behind the chosen synthetic strategy and experimental parameters.

Introduction and Synthetic Strategy

4-Amino-N-methylnicotinamide is a substituted pyridine derivative with potential applications in the development of novel therapeutic agents. Its synthesis can be efficiently achieved through a two-step process commencing from the readily available 4-chloronicotinic acid. The overall synthetic pathway involves a nucleophilic aromatic substitution followed by an amidation reaction.

The strategic selection of this pathway is underpinned by the reactivity of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, particularly in an acidic medium or when protonated, facilitates nucleophilic attack at the C4 position. This makes the displacement of the chloro group by an amino functionality a feasible and direct approach to introduce the desired amine. Subsequently, the carboxylic acid is activated and reacted with methylamine to furnish the final N-methylamide.

Overall Synthetic Scheme



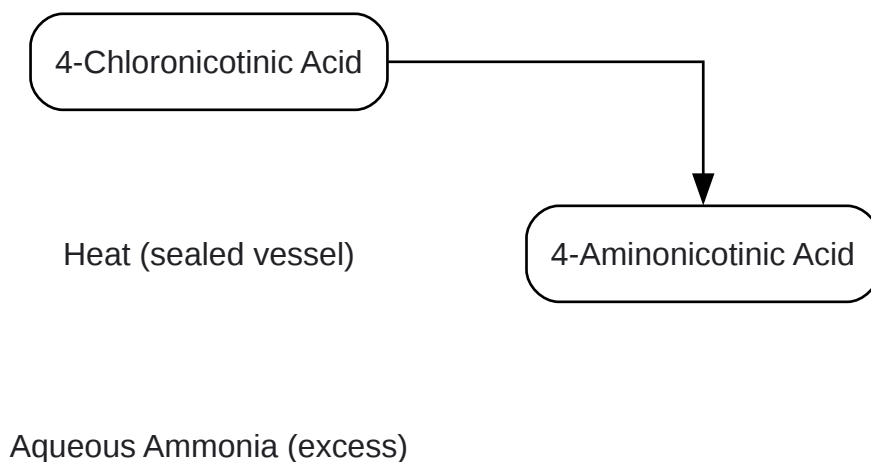
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Caption: Overall two-step synthesis of **4-Amino-N-methylnicotinamide**.

Part 1: Synthesis of 4-Aminonicotinic Acid

This initial step focuses on the conversion of 4-chloronicotinic acid to 4-aminonicotinic acid via a nucleophilic aromatic substitution reaction. The chloro-substituent at the 4-position of the pyridine ring is activated towards displacement by nucleophiles.^{[1][2]}

Reaction Scheme: Step 1



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Caption: Conversion of 4-chloronicotinic acid to 4-aminonicotinic acid.

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles	Purity
4-Chloronicotinic acid	157.56	10.0 g	0.0635	≥96%
Aqueous Ammonia (28-30%)	17.03 (as NH ₃)	100 mL	(excess)	Reagent grade
Hydrochloric Acid (conc.)	36.46	As needed	-	Reagent grade
Deionized Water	18.02	As needed	-	-
Ethanol	46.07	As needed	-	Reagent grade

Experimental Protocol: Step 1

- **Reaction Setup:** In a 250 mL high-pressure reaction vessel equipped with a magnetic stir bar, add 4-chloronicotinic acid (10.0 g, 0.0635 mol).
- **Addition of Ammonia:** Carefully add 100 mL of concentrated aqueous ammonia (28-30%) to the reaction vessel.
- **Reaction Conditions:** Seal the vessel and place it in an oil bath preheated to 150-160 °C. Stir the reaction mixture vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:**
 - After the reaction is complete, cool the vessel to room temperature in a fume hood. Caution: The vessel is under pressure. Open it carefully.
 - Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
 - Dissolve the resulting solid in a minimum amount of hot deionized water.

- Purification:
 - Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to approximately 7. The 4-aminonicotinic acid will precipitate out of the solution.
 - Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
 - Collect the solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.
 - Dry the product under vacuum to yield 4-aminonicotinic acid as a solid.

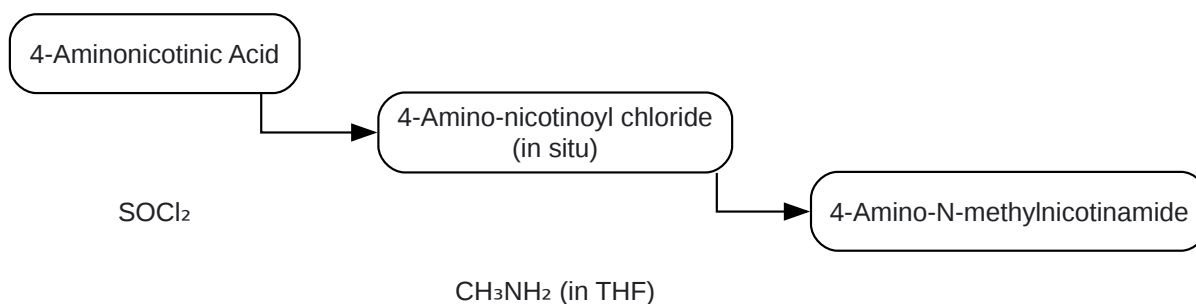
Characterization of 4-Aminonicotinic Acid

The identity and purity of the synthesized 4-aminonicotinic acid can be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Part 2: Synthesis of 4-Amino-N-methylnicotinamide

The second step involves the amidation of 4-aminonicotinic acid with methylamine. To facilitate this reaction, the carboxylic acid is first converted to a more reactive acid chloride intermediate using thionyl chloride.^{[3][4]}

Reaction Scheme: Step 2



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Caption: Amidation of 4-aminonicotinic acid via an acid chloride intermediate.

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles	Purity
4-Aminonicotinic acid	138.12	5.0 g	0.0362	(from Step 1)
Thionyl chloride (SOCl ₂)	118.97	4.0 mL (5.5 g)	0.0462	≥99%
Dichloromethane (DCM)	84.93	100 mL	-	Anhydrous
Methylamine solution (2.0 M in THF)	31.06	27.2 mL	0.0544	-
Triethylamine (TEA)	101.19	10.1 mL (7.3 g)	0.0724	≥99%
Saturated Sodium Bicarbonate Solution	-	As needed	-	-
Brine	-	As needed	-	-
Anhydrous Magnesium Sulfate	120.37	As needed	-	-

Experimental Protocol: Step 2

- Formation of the Acid Chloride (in situ):
 - In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-aminonicotinic acid (5.0 g, 0.0362 mol) in anhydrous dichloromethane (100 mL).

- Cool the suspension in an ice bath and slowly add thionyl chloride (4.0 mL, 0.0462 mol) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water.[\[5\]](#)[\[6\]](#)[\[7\]](#)
This step should be performed in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 2-3 hours. The reaction mixture should become a clear solution.
- Cool the solution to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The crude 4-aminonicotinoyl chloride hydrochloride is obtained as a solid.
- Amidation Reaction:
 - Redissolve the crude acid chloride in anhydrous dichloromethane (100 mL) under an inert atmosphere.
 - Cool the solution in an ice bath and add triethylamine (10.1 mL, 0.0724 mol) to neutralize the hydrochloride salt and scavenge the HCl produced during the amidation.
 - Slowly add a 2.0 M solution of methylamine in THF (27.2 mL, 0.0544 mol) dropwise to the reaction mixture. Caution: Methylamine is a flammable and corrosive gas/solution.[\[8\]](#)[\[9\]](#)
[\[10\]](#)
 - After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

- Purify the crude **4-Amino-N-methylnicotinamide** by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Safety and Handling Precautions

- General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
- 4-Chloropyridine hydrochloride: Harmful if swallowed and causes serious eye irritation.[\[11\]](#)[\[12\]](#)[\[13\]](#) Avoid inhalation of dust and contact with skin and eyes.
- Lithium diisopropylamide (LDA): Pyrophoric and corrosive.[\[14\]](#)[\[15\]](#)[\[16\]](#) It reacts violently with water. Handle under an inert atmosphere.
- Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[17\]](#)[\[18\]](#) Reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.
- Methylamine (solution): Flammable, corrosive, and toxic.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[19\]](#)[\[20\]](#) Causes severe skin and eye burns and is harmful if inhaled.

Conclusion

This protocol details a reliable and scalable two-step synthesis of **4-Amino-N-methylnicotinamide** from 4-chloronicotinic acid. By providing a thorough explanation of the reaction rationale, detailed procedural steps, and essential safety information, this guide aims to empower researchers to confidently and safely produce this important chemical entity for their research and development endeavors.

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